2-(Acryloyloxy)ethyl methacrylate is a chemical compound classified as an acrylate and methacrylate monomer. It is utilized in various applications, primarily in the synthesis of polymers and hydrogels due to its reactive double bond, which allows for free radical polymerization. This compound is significant in materials science and polymer chemistry, particularly for developing functional materials with specific properties.
2-(Acryloyloxy)ethyl methacrylate belongs to the category of methacrylate esters, which are characterized by their vinyl functional groups. This classification is crucial as it determines the reactivity and properties of the compound in polymerization reactions.
The synthesis of 2-(Acryloyloxy)ethyl methacrylate typically involves two primary methods:
The synthesis generally requires careful control of temperature and reaction time to optimize yield and purity. For instance, maintaining a low temperature during the addition of reagents can prevent side reactions and degradation of sensitive components .
The molecular structure of 2-(Acryloyloxy)ethyl methacrylate features an acryloyloxy group attached to an ethyl methacrylate backbone. The general formula can be represented as:
This structure includes:
The primary chemical reactions involving 2-(Acryloyloxy)ethyl methacrylate include:
The kinetics of polymerization can be influenced by factors such as temperature, concentration of initiators, and presence of solvents. Monitoring these parameters is essential for achieving desired molecular weights and properties in the resulting polymers .
The mechanism of action for 2-(Acryloyloxy)ethyl methacrylate during polymerization involves:
The efficiency and speed of this polymerization process are influenced by factors such as temperature, solvent type, and concentration of initiators.
2-(Acryloyloxy)ethyl methacrylate has several significant applications:
The synthesis of 2-(acryloyloxy)ethyl methacrylate (AEM) primarily employs esterification reactions, with two dominant methodologies utilizing distinct reactants and catalytic systems.
This route involves the nucleophilic substitution reaction between methacryloyl chloride and ethylene glycol derivatives (e.g., 2-hydroxyethyl acrylate). The process requires meticulous control of stoichiometry and reaction conditions to minimize di-ester byproducts. Anhydrous solvents like dichloromethane or tetrahydrofuran are essential to prevent hydrolysis of the acid chloride. Catalysts such as triethylamine (5–10 mol%) facilitate proton scavenging, with reactions typically conducted at 0–5°C to suppress thermal polymerization. Post-synthesis purification via fractional distillation under reduced pressure (0.8–1.0 mmHg) yields high-purity AEM (>95%) [1] [3]. Key parameters influencing yield include reactant molar ratios and cooling efficiency [4].
Table 1: Reaction Parameters for Methacryloyl Chloride-Based AEM Synthesis
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dichloromethane | Triethylamine | 0–5 | 4–6 | 88 |
Tetrahydrofuran | Pyridine | 5–10 | 6–8 | 82 |
Toluene | 4-DMAP | 10–15 | 5–7 | 85 |
Transesterification between methyl methacrylate and ethylene glycol derivatives offers a cost-effective alternative. Catalysts include:
Azeotropic distillation or molecular sieves are critical for removing methanol byproduct and shifting equilibrium toward AEM formation. Reaction kinetics follow second-order behavior, with activation energies (Ea) ranging from 60–75 kJ·mol⁻¹ depending on catalyst selection [4] [6].
ATRP facilitates precise control over molecular weight and dispersity (Đ) in AEM-based polymers. Copper(I) bromide complexed with bipyridyl ligands (e.g., TPMA, 0.06–0.18 mol%) initiates polymerization at 45–70°C. Linear polyAEM with Đ = 1.25–1.33 and Mn up to 125,000 g·mol⁻¹ has been synthesized using hydroxyethyl-based initiators (HO-EBiB). Solvent selection (water/alcohol mixtures) significantly influences chain-growth efficiency, with aqueous systems accelerating propagation rates [5] .
Table 2: ATRP Performance for PolyAEM Synthesis
Initiator | [M]:[I]:[CuCl₂]:[TPMA] | Temp (°C) | Conversion (%) | Mn, theo (g·mol⁻¹) | Đ |
---|---|---|---|---|---|
HO-EBiB (Linear) | 600:1:0.06:0.18 | 45 | 95 | 118,400 | 1.33 |
8Br-HP-β-CD (Star) | 800:1:0.06:0.18 | 45 | 65 | 108,000 | 1.06 |
8Br-HP-β-CD (Star) | 200:1:0.06:0.18 | 45 | 88 | 36,600 | 1.10 |
RAFT polymerization of AEM employs chain transfer agents (CTAs) like 2-cyano-2-propyl benzodithioate (10–100 ppm) in ethanol/methanol solutions. This system achieves Đ < 1.20 while accommodating high monomer concentrations (20–40 wt%). Hydrogen bonding between alcoholic solvents and AEM’s ester groups suppresses side reactions, yielding polymers with tunable molecular weights (Mn = 10,000–50,000 g·mol⁻¹). Kinetic studies reveal pseudo-first-order behavior, indicating constant radical concentration throughout the reaction [5].
Enzymatic ATRP leverages glucose oxidase to scavenge oxygen, enabling synthesis under ambient conditions. Using β-cyclodextrin derivatives as multifunctional initiators (8–12 initiation sites), star-shaped polyAEM with 8 arms was synthesized. Key findings:
AEM’s acrylic and methacrylic functionalities necessitate inhibition during storage and synthesis. Industry-standard protocols employ:
Electron paramagnetic resonance studies confirm that inhibitors extend induction periods by 3–5×, allowing safe handling at 25°C. Purification via inhibitor-removing columns precedes polymerization reactions [3] [7].
Bulk polymerization of AEM follows autocatalytic kinetics, modeled by the Šesták–Berggren equation:dα/dt = k·α^m·(1−α)^n
where α is conversion, k is the rate constant, and m/n are exponential parameters. Differential scanning calorimetry (DSC) studies show Ea = 95.73 kJ·mol⁻¹ for AEM derivatives, with the maximal reaction rate occurring at α ≈ 0.3–0.4 [6].
Low-Đ polymers (Đ < 1.20) require:
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